![molecular formula C11H11N3S B099681 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol CAS No. 89266-85-3](/img/structure/B99681.png)
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol, also known as MPTP, is a synthetic compound widely used in scientific research due to its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, leading to the selective destruction of dopaminergic neurons in the substantia nigra, which makes it a valuable tool in the study of Parkinson's disease.
Mécanisme D'action
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol is a potent inhibitor of mitochondrial complex I, which is a crucial component of the electron transport chain. By inhibiting complex I, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol disrupts the production of ATP and increases oxidative stress, leading to the selective destruction of dopaminergic neurons in the substantia nigra. This mechanism of action is similar to that of the pesticide rotenone, which has been linked to Parkinson's disease.
Effets Biochimiques Et Physiologiques
The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is responsible for the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol also induces oxidative stress, which can lead to cell death and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has several advantages for lab experiments. It is a potent and selective neurotoxin that induces a Parkinson's-like syndrome in animal models, making it a valuable tool for studying the disease's underlying mechanisms and testing potential therapies. However, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has several limitations. It is highly toxic and must be handled with care. Its effects are acute and short-lived, which makes it difficult to study the disease's progression. Finally, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced Parkinson's disease may not fully replicate the human disease, which limits its translational value.
Orientations Futures
There are several future directions for 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol research. One direction is to develop more stable and selective inhibitors of mitochondrial complex I that can induce a Parkinson's-like syndrome in animal models without the toxicity associated with 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol. Another direction is to use 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol in combination with other neurotoxins to study the synergistic effects of multiple toxins on Parkinson's disease. Finally, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol can be used to study the role of mitochondrial dysfunction in other neurodegenerative diseases and explore potential therapies targeting mitochondrial dysfunction.
Méthodes De Synthèse
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol can be synthesized by the reaction of 2-acetylpyridine with methylamine and hydrogen sulfide in the presence of a reducing agent. The resulting product is then purified by recrystallization or column chromatography. The purity of the final product is crucial for its use in scientific research.
Applications De Recherche Scientifique
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has been widely used in scientific research to study Parkinson's disease. It is used to induce a Parkinson's-like syndrome in animal models, which allows researchers to study the disease's underlying mechanisms and test potential therapies. 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Propriétés
Numéro CAS |
89266-85-3 |
|---|---|
Nom du produit |
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol |
Formule moléculaire |
C11H11N3S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
3-[(5-methylpyridin-2-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H11N3S/c1-8-4-5-10(13-7-8)14-9-3-2-6-12-11(9)15/h2-7H,1H3,(H,12,15)(H,13,14) |
Clé InChI |
YSXYDGMGWSKWPS-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC2=CC=CNC2=S |
SMILES canonique |
CC1=CN=C(C=C1)NC2=CC=CNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



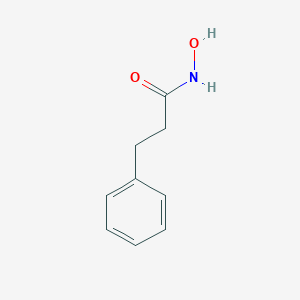
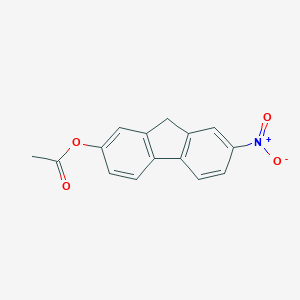
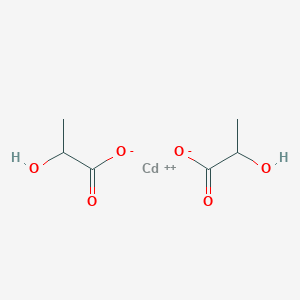
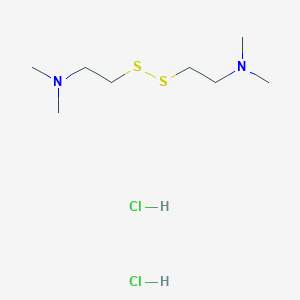

![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)
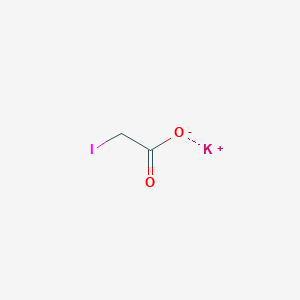
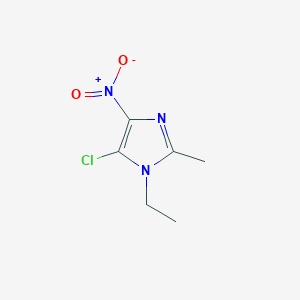
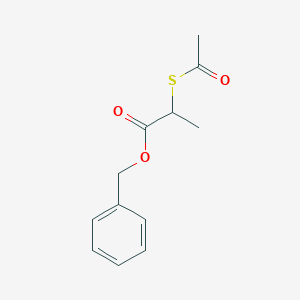
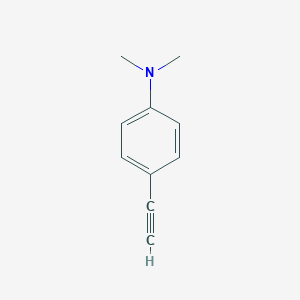

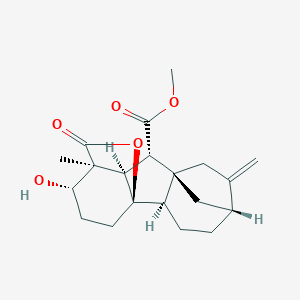
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
